N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c1-14-12-20(25-22-18-8-4-5-9-19(18)29-24(28)21(14)22)26-23(27)17-11-10-15-6-2-3-7-16(15)13-17/h2-13H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKRHVHMBFSIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyridine Moiety: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyridine core.
Attachment of the Naphthalene Carboxamide Group: The chromeno-pyridine intermediate is then reacted with naphthalene-2-carboxylic acid or its derivatives in the presence of coupling reagents like EDCI or DCC to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the carbonyl groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: Researchers explore its interactions with biological macromolecules to understand its mechanism of action and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares its chromenopyridine core with analogs bearing distinct substituents. Below is a detailed comparison of its structural, physicochemical, and availability-related properties with two closely related derivatives.
Key Structural and Functional Differences
Substituent Groups: Target Compound: The naphthalene-2-carboxamide group introduces a large, planar aromatic system, favoring π-π interactions and hydrophobic binding. C319-0202 (2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide): Features a 2-(dibutylamino)acetamide substituent, which adds basicity and steric bulk. This may enhance solubility in polar organic solvents but reduce aqueous solubility . 6189-52-2 (4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide): Contains a 4-(2,5-dioxopyrrolidin-1-yl)benzamide group, introducing an electron-withdrawing dioxopyrrolidine ring.
However, based on structural analysis, the naphthalene group likely increases its molecular weight compared to analogs with smaller substituents.
Availability :
- The target compound’s commercial availability is unspecified.
- C319-0202 : Available from ChemDiv in 1 mg quantities with a 1-week delivery timeframe, packaged in glass vials or 96-tube racks .
- 6189-52-2 : Listed in chemical databases but lacks explicit availability details .
Data Table: Comparative Analysis of Chromenopyridine Derivatives
Implications of Structural Variations
- Naphthalene vs.
- Dibutylamino Acetamide (C319-0202): The dibutylamino group introduces flexibility and basicity, which could improve membrane permeability but may also increase metabolic susceptibility.
- Dioxopyrrolidine (6189-52-2) : The electron-withdrawing dioxopyrrolidine ring may reduce reactivity toward nucleophilic attack, enhancing stability under physiological conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of chromenopyridine precursors with naphthalene-carboxamide derivatives. Key parameters include:
-
Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
-
Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
-
Purity Control : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating >95% pure product .
Table 1 : Representative Synthesis Optimization Parameters
Step Reagents Temp. (°C) Yield (%) Purity (%) Cyclization DMF, ZnCl₂ 100 68 92 Amide Coupling EDC/HOBt RT 75 96
Q. How is structural integrity confirmed for this compound?
- Analytical Workflow :
NMR Spectroscopy : ¹H/¹³C NMR to verify chromenopyridine and naphthalene ring connectivity .
Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., m/z 403.12 [M+H]⁺) .
X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if applicable) .
Q. What preliminary biological assays are recommended for this compound?
- Screening Pipeline :
- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines) .
- Enzyme Inhibition : Kinase/phosphatase inhibition profiling (e.g., at 10 µM concentration) .
- Solubility : Use HPLC-UV to assess aqueous solubility (logP ~3.2 predicted) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 µM) .
- Cell Line Heterogeneity : Use isogenic cell lines to control for genetic background .
- Solution : Replicate assays under standardized conditions and validate with orthogonal methods (e.g., SPR for binding kinetics) .
Q. What strategies improve selectivity against off-target receptors?
- Approach :
Structure-Activity Relationship (SAR) : Modify substituents on the naphthalene ring (e.g., electron-withdrawing groups reduce off-target binding) .
Molecular Dynamics Simulations : Identify key residues in target vs. non-target binding pockets .
In Silico Screening : Use docking tools (AutoDock Vina) to prioritize derivatives with higher predicted selectivity .
Table 2 : Selectivity Profile of Derivatives
| Derivative | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Parent | 12.5 | 450 (Kinase X) | 36 |
| -NO₂ | 8.2 | 1200 (Kinase Y) | 146 |
Q. How to optimize pharmacokinetic properties for in vivo studies?
- Key Parameters :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess t₁/₂; introduce methyl groups to block CYP450 oxidation .
- Plasma Protein Binding : Use ultrafiltration assays; aim for <90% binding to ensure free drug availability .
- BBB Penetration : LogD 2–3 and PSA <90 Ų are ideal for CNS-targeted compounds .
Methodological Guidelines
-
Data Reproducibility :
-
Troubleshooting Synthesis :
- Low Yield : Increase equivalents of coupling agents (e.g., EDC/HOBt) or optimize stoichiometry .
- Impurities : Employ preparative HPLC with C18 columns for challenging separations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
